(2R,3S,11bR)-Dihydrotetrabenazine
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Overview
Description
(2R,3S,11bR)-Dihydrotetrabenazine is a chemical compound with the molecular formula C29H40N2O4. It is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders such as Huntington’s disease. This compound is known for its potential therapeutic applications and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,11bR)-Dihydrotetrabenazine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of functional groups with others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and water are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(2R,3S,11bR)-Dihydrotetrabenazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Researchers use it to investigate cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications in treating movement disorders and other neurological conditions.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
The mechanism of action of (2R,3S,11bR)-Dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, it reduces the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, thereby modulating neuronal activity and reducing hyperkinetic movements .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: The parent compound, used to treat hyperkinetic movement disorders.
Valbenazine: A derivative with improved pharmacokinetic properties, used to treat tardive dyskinesia.
Deutetrabenazine: Another derivative with deuterium substitution, offering a longer half-life and reduced side effects
Uniqueness
(2R,3S,11bR)-Dihydrotetrabenazine is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for VMAT. This makes it a valuable compound for studying the structure-activity relationships of VMAT inhibitors and developing new therapeutic agents .
Biological Activity
(2R,3S,11bR)-Dihydrotetrabenazine, often abbreviated as DTBZ, is a significant metabolite derived from tetrabenazine, a drug primarily used to manage movement disorders such as Huntington's disease and Tourette syndrome. The biological activity of DTBZ is closely linked to its interaction with the vesicular monoamine transporter type 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitters in the brain.
Chemical Structure and Isomerism
Dihydrotetrabenazine possesses chiral centers at positions 2, 3, and 11b, leading to multiple stereoisomers. The specific isomer (2R,3S,11bR) has been identified as the biologically active form. It is essential to differentiate between the various enantiomers because their biological activities can significantly differ. For instance, research has shown that the (+)-(2R,3R,11bR) enantiomer exhibits a much higher affinity for VMAT2 compared to its counterparts .
The primary mechanism through which DTBZ exerts its biological effects involves:
- Inhibition of VMAT2 : This inhibition leads to a decrease in the storage of monoamines such as dopamine in vesicles, resulting in depleted levels of these neurotransmitters in the synaptic cleft. This action is particularly beneficial in conditions characterized by excessive dopaminergic activity.
- Comparative Affinity : Studies indicate that (+)-(2R,3R,11bR)-DTBZ binds more tightly to rat VMAT-2 (Ki = 0.97 nM) than the corresponding (−) enantiomer (Ki = 2.2 μM), highlighting its potential for therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that DTBZ significantly affects neurotransmitter dynamics. For example:
- VMAT2 Inhibition : The compound has been shown to inhibit [^3H]DA uptake in striatal synaptosomes with an IC50 value of approximately 6.11 nM .
- Comparative Efficacy : When compared to other compounds targeting VMAT2, DTBZ exhibited superior efficacy in reducing dopamine levels in neuronal cultures.
In Vivo Studies
In vivo evaluations further support the efficacy of DTBZ:
- Behavioral Models : Animal studies have indicated that administration of DTBZ leads to observable reductions in hyperactivity and other movement disorders associated with excessive dopaminergic signaling.
- Pharmacokinetics : The pharmacokinetic profile of DTBZ shows that it achieves significant concentrations in the brain after systemic administration, which correlates with its pharmacodynamic effects on VMAT2 .
Case Studies
Several case studies have documented the clinical effectiveness of tetrabenazine and its metabolites like DTBZ:
- Tourette Syndrome Management : Patients treated with tetrabenazine showed marked improvements in tic severity and frequency, attributed to the action of DTBZ on VMAT2.
- Huntington's Disease : Clinical trials indicated that patients receiving tetrabenazine experienced reduced chorea symptoms, correlating with increased levels of DTBZ following metabolism .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C19H29NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1 |
InChI Key |
WEQLWGNDNRARGE-USXIJHARSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.